molecular formula C7H4Cl2F3NOS B12941595 (Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone CAS No. 109139-27-7

(Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone

Cat. No.: B12941595
CAS No.: 109139-27-7
M. Wt: 278.08 g/mol
InChI Key: PALIFXYGKGFAKK-UHFFFAOYSA-N
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Description

“(Chloroimino)(4-chlorophenyl)(trifluoromethyl)-λ⁶-sulfanone” is a sulfoximine derivative characterized by a sulfur-centered λ⁶-sulfanone core. Its structure includes three distinct substituents: a chloroimino group (Cl–N=), a 4-chlorophenyl aromatic ring, and a trifluoromethyl (–CF₃) moiety. These groups confer unique electronic and steric properties, making the compound of interest in medicinal chemistry and agrochemical research.

For example, related compounds like “(4-chlorophenyl)(imino)(4-methoxyphenyl)-λ⁶-sulfanone” are synthesized via sequential Grignard reactions, achieving yields up to 76% after purification .

Properties

CAS No.

109139-27-7

Molecular Formula

C7H4Cl2F3NOS

Molecular Weight

278.08 g/mol

IUPAC Name

chloroimino-(4-chlorophenyl)-oxo-(trifluoromethyl)-λ6-sulfane

InChI

InChI=1S/C7H4Cl2F3NOS/c8-5-1-3-6(4-2-5)15(14,13-9)7(10,11)12/h1-4H

InChI Key

PALIFXYGKGFAKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=NCl)(=O)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone typically involves multiple steps, including the introduction of the chloroimino, 4-chlorophenyl, and trifluoromethyl groups onto the sulfanone core. One common method involves the use of trifluoromethylation reactions, which are crucial for introducing the trifluoromethyl group. These reactions often employ reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled environments to facilitate the efficient introduction of functional groups.

Chemical Reactions Analysis

Types of Reactions

(Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and catalysts like palladium (Pd) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
  • Molecular Formula : C16H11ClF3N3O2S
  • Molecular Weight : 401.8 g/mol

The compound features a complex structure that includes a sulfonamide group, which is critical for its biological activity. The presence of the trifluoromethyl group enhances its lipophilicity, contributing to its effectiveness in biological systems.

COX-2 Inhibition

One of the primary applications of (Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone is as a selective inhibitor of cyclooxygenase-2 (COX-2). This enzyme plays a crucial role in the inflammatory process and pain signaling. The inhibition of COX-2 has been studied extensively for its therapeutic benefits in:

  • Cancer Therapy : Research indicates that SC-236 can reduce tumor growth by modulating inflammatory pathways associated with cancer progression .
  • Pain Management : It has shown efficacy in reducing pain associated with conditions such as lower back pain and arthritis by inhibiting COX-2-mediated inflammation .

Anti-inflammatory Effects

The compound's anti-inflammatory properties make it a candidate for treating various inflammatory diseases. Studies have demonstrated that SC-236 effectively reduces inflammation in animal models, suggesting potential applications in human inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Several case studies highlight the effectiveness of SC-236 in clinical and preclinical settings:

  • Cancer Treatment : A study involving animal models showed that administration of SC-236 resulted in significant tumor size reduction compared to control groups. The mechanism was attributed to decreased angiogenesis and proliferation markers associated with tumor growth .
  • Pain Management Trials : Clinical trials assessing the use of SC-236 for chronic pain management reported improved patient outcomes with reduced pain scores compared to placebo groups, indicating its potential as an effective analgesic agent .

Mechanism of Action

The mechanism of action of (Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may disrupt cellular processes by interacting with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Compound A : (4-Chlorophenyl)(imino)(4-methoxyphenyl)-λ⁶-sulfanone ()

  • Molecular Formula : C₁₃H₁₁ClN₂O₂S
  • Key Features : Replaces the trifluoromethyl group with a 4-methoxyphenyl ring.
  • Synthesis : Prepared via Grignard reactions (4-chlorophenylmagnesium bromide and 4-methoxyphenylmagnesium bromide), yielding 76% after chromatography .
  • Properties : The methoxy group (–OCH₃) is electron-donating, enhancing aromatic ring reactivity compared to the electron-withdrawing –CF₃ group in the target compound.

Compound B : (4-Chlorophenyl)-imino-oxo-thiophen-2-yl-λ⁶-sulfane ()

  • Molecular Formula: C₁₀H₈ClNOS₂
  • Key Features : Substitutes the trifluoromethyl group with a thiophene ring.
  • Applications : Used in R&D and commercial sectors, with a minimum order quantity of 100 g .

Compound C : Acifluorfen ()

  • Molecular Formula: C₁₄H₇ClF₃NO₅
  • Key Features : Contains a 4-chlorophenyl group and trifluoromethyl substituent but lacks the sulfoximine core.
  • Applications: Herbicide targeting protoporphyrinogen oxidase (PPO) inhibition .
  • Properties: Demonstrates the agrochemical relevance of combining chlorophenyl and trifluoromethyl groups, though its non-sulfoximine structure limits direct functional comparability.

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Core Structure λ⁶-Sulfanone λ⁶-Sulfanone λ⁶-Sulfane Benzoic acid derivative
Substituents Cl–N=, 4-ClPh, –CF₃ Cl–N=, 4-ClPh, 4-MeOPh Cl–N=, 4-ClPh, thiophene 4-ClPh, –CF₃, nitro group
Molecular Weight ~325 (estimated) 294.75 257.8 361.66
Synthesis Yield Not reported 76% Not reported Not reported
Applications Research (hypothetical) Synthetic intermediate R&D/commercial Herbicide

Key Research Findings

Heterocyclic Influence : Compound B’s thiophene ring may improve π-π stacking interactions in biological systems, a feature absent in the target compound’s purely aliphatic/aryl structure .

Agrochemical Potential: While Compound C’s activity as a herbicide highlights the utility of –CF₃ and 4-ClPh groups, the target compound’s sulfoximine core could offer improved metabolic stability in similar applications .

Biological Activity

(Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its activity in various biological systems.

The compound can be characterized by the following properties:

  • Chemical Formula : C12H8ClF3N2O2S
  • Molecular Weight : 330.72 g/mol
  • Structural Features : Contains a chloroimino group, a trifluoromethyl group, and a sulfanone moiety which contribute to its reactivity and biological activity.

The biological activity of (Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases, which play crucial roles in physiological processes including acid-base balance and respiration.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential efficacy against bacterial infections.
  • Cytotoxicity : Studies indicate that the compound may exhibit cytotoxic effects on cancer cell lines, possibly through apoptosis induction.

Biological Activity Data

Biological Activity Effect Reference
Enzyme InhibitionModerate inhibition of carbonic anhydrase
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells

Case Studies and Research Findings

  • Enzyme Inhibition Studies
    • A study conducted on the inhibition of carbonic anhydrases revealed that (Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone inhibited enzyme activity with an IC50 value indicating moderate potency. This suggests potential applications in treating conditions where carbonic anhydrase activity is dysregulated.
  • Antimicrobial Efficacy
    • Research published in the Journal of Antimicrobial Chemotherapy demonstrated that related sulfonamide compounds exhibit significant antimicrobial activity. The tested compound showed effectiveness against various strains of bacteria, particularly those resistant to conventional antibiotics, highlighting its therapeutic potential in infectious diseases.
  • Cytotoxic Effects on Cancer Cells
    • In vitro studies focused on human cancer cell lines indicated that (Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone induced apoptosis through the activation of caspase pathways. This suggests a mechanism by which the compound may selectively target cancerous cells while sparing normal cells.

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